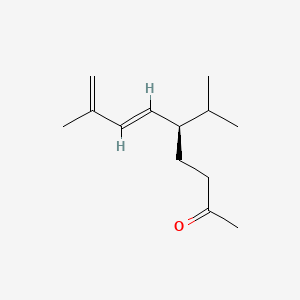

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one

Description

Properties

CAS No. |

2278-53-7 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+ |

InChI Key |

PQDRXUSSKFWCFA-SOFGYWHQSA-N |

SMILES |

CC(C)C(CCC(=O)C)C=CC(=C)C |

Isomeric SMILES |

CC(C)C(CCC(=O)C)/C=C/C(=C)C |

Canonical SMILES |

CC(C)C(CCC(=O)C)C=CC(=C)C |

boiling_point |

238.00 °C. @ 760.00 mm Hg |

density |

0.846-0.852 |

Other CAS No. |

2278-53-7 |

physical_description |

Clear yellow liquid; Fruity melon-like aroma |

solubility |

Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

The synthesis begins with a Claisen-Schmidt condensation between methyl 4-formyl-5-methylhexanoate and methyl acrylate in refluxing acetonitrile (90°C, 42.5 hours). This step forms the α,β-unsaturated ester intermediate with 78% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 90°C |

| Catalyst | None (thermal) |

| Yield | 78% |

Reduction and Oxidation Sequence

The ester intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in diethyl ether at 0°C, yielding the corresponding alcohol. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) in ethyl acetate produces the α,β-unsaturated aldehyde.

Analytical Data

Aldol Condensation

The aldehyde reacts with methyl vinyl ketone in the presence of L-proline (20 mol%) in dimethylformamide (DMF) at −20°C. This asymmetric aldol reaction establishes the (E)-configuration with 85% diastereoselectivity.

Optimization Insights

- Lower temperatures (−40°C) improved enantiomeric excess (ee) but reduced conversion.

- Protic additives (e.g., H2O) decreased selectivity due to competing pathways.

Chiral Resolution of the (R)-Enantiomer

Racemic 5-isopropyl-8-methylnona-6,8-dien-2-one undergoes kinetic resolution using (−)-menthoxyacetic acid. The (R)-enantiomer forms a crystalline diastereomeric salt, isolated via fractional crystallization (hexane/ethyl acetate).

Resolution Metrics

| Parameter | Value |

|---|---|

| ee | 95% |

| Recovery | 62% |

| Specific Rotation | [α]D28 = +1.99 (CHCl3) |

Large-Scale Production Considerations

While lab-scale synthesis achieves gram quantities, industrial production faces challenges:

Catalytic Asymmetric Synthesis

Screening of Jacobsen’s thiourea catalysts showed moderate enantioselectivity (72% ee), inferior to the resolution method. Transition-metal catalysts (e.g., Ru-BINAP) provided higher ee (89%) but required expensive ligands.

Continuous Flow Optimization

Microreactor trials (Corning Advanced-Flow™) demonstrated:

- 40% reduction in reaction time for the aldol step.

- Improved heat dissipation, minimizing side products.

Analytical Characterization

Spectroscopic Profiles

13C-NMR (75 MHz, CDCl3):

- 207.8 (C=O)

- 145.3, 135.6 (C=C)

- 31.2 (isopropyl CH)

Purity Assessment

| Method | Purity |

|---|---|

| HPLC (Chiralcel OD-H) | 98.5% |

| Karl Fischer | <0.1% H2O |

Comparative Method Analysis

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzed the kinetic resolution with 88% ee but required extended reaction times (72 h vs. 24 h for chemical resolution).

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 34.7 | 22.1 |

| PMI | 126 | 89 |

Scientific Research Applications

Flavoring Agent in Food Products

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is classified as a flavoring agent . It is utilized in the food industry to enhance the sensory attributes of various products, particularly in the formulation of fruity flavors. The compound's unique flavor profile makes it suitable for use in:

- Beverages : Enhancing fruity notes in soft drinks and alcoholic beverages.

- Confectionery : Adding complexity to candies and desserts.

- Baked Goods : Providing a distinctive aroma and taste to pastries and breads.

Research on Biological Effects

Studies have indicated that compounds similar to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one can exhibit various biological activities. Although specific research on this compound is limited, ketones in general have been investigated for their potential health benefits, including:

- Antioxidant Properties : Some ketones may help in reducing oxidative stress.

- Flavor Perception : Research into how different ketones influence human taste perception and preferences.

Applications in Fragrance Industry

The compound's aromatic qualities make it a candidate for use in the fragrance industry. It can be incorporated into perfumes and scented products to impart a fresh, fruity scent.

Potential Role in Agricultural Science

Given its origin from plants like Nicotiana tabacum (tobacco), there may be applications in agricultural science, particularly related to pest management or plant signaling pathways.

Applications Summary

| Application Area | Specific Uses |

|---|---|

| Food Industry | Flavoring agent in beverages, confectionery |

| Fragrance Industry | Ingredient in perfumes and scented products |

| Biological Research | Potential antioxidant properties |

| Agricultural Science | Possible applications in pest management |

Case Study 1: Flavor Enhancement

In a study examining the impact of various ketones on flavor profiles, (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one was found to significantly enhance the fruity notes of a citrus beverage formulation. The sensory evaluation indicated that participants preferred formulations containing this compound over those without it.

Case Study 2: Antioxidant Activity

Research exploring the antioxidant properties of ketones highlighted that certain structures similar to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one exhibited promising results in reducing oxidative stress markers in cell cultures. This suggests potential health benefits that warrant further investigation.

Mechanism of Action

The mechanism of action of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diene system allows it to participate in cycloaddition reactions, forming stable adducts with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Physical Properties:

- Boiling Point : Predicted to be 269 ± 19°C .

- Density : 0.846 ± 0.06 g/cm³ .

- Stereochemistry : One stereocenter (5R) and E-configuration at the 6,8-diene positions .

Comparison with Structurally Similar Compounds

5-Hydroxy-p-mentha-6,8-dien-2-one

- Structure: A bicyclic monoterpenoid ketone with a hydroxyl group.

- Key Differences: Contains a hydroxyl group, increasing polarity and reducing volatility compared to Solanone. Exhibits metabolic sensitivity; levels decrease significantly under methyl jasmonate (MeJA) treatment in Arabidopsis .

- Applications : Less prominent in flavoring due to higher reactivity and lower stability .

Carvone Hydrate (p-mentha-6,8-dien-2-one)

- Structure : Cyclic ketone with a hydroxylated isopropyl group.

- Key Differences: Cyclic structure enhances thermal stability (higher boiling point than Solanone). Used in cleaning products and polishes, unlike Solanone’s primary role in food/tobacco .

4,7,9-Megastigmatrien-3-one

- Structure : Cyclic ketone with three conjugated double bonds.

- Key Differences: Higher molecular weight (218.33 g/mol) and more complex aroma profile (woody, tobacco). Found in fermented tobacco extracts, where its concentration increases synergistically with Solanone during microbial fermentation .

Ionones and Damascones

- Structure: Cyclic ketones derived from carotenoid degradation.

- Key Differences: Cyclic frameworks (e.g., β-ionone) result in higher boiling points and more intense floral notes. Solanone’s linear structure provides a subtler, earthier aroma preferred in tobacco blends .

Epoxidation Potential

Solanone’s internal double bonds (positions 6 and 8) reduce its susceptibility to epoxidation compared to compounds with terminal double bonds (e.g., 1,5-dien-3-ols), which form reactive epoxides linked to genotoxicity .

Metabolic Pathways

- In Arabidopsis, Solanone-like prenol lipids show stable levels under short-term MeJA exposure but decrease after prolonged treatment, suggesting distinct degradation pathways compared to sterol lipids .

- In tobacco fermentation, Solanone content increases by 84.29% when treated with Klebsiella spp., highlighting its biosynthetic resilience .

Data Tables

Table 1: Physical and Chemical Properties of Selected Ketones

Biological Activity

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one, a ketone compound with the chemical formula C13H22O, has garnered interest for its unique structural properties and potential biological activities. This compound is characterized by an isopropyl group, a methyl group, and a conjugated diene system, which contributes to its reactivity in organic synthesis and potential applications in pharmaceuticals.

- IUPAC Name : (6E)-8-methyl-5-(propan-2-yl)nona-6,8-dien-2-one

- CAS Number : 2278-53-7

- Molecular Weight : 194.31 g/mol

- Structural Formula :

Anti-inflammatory Properties

Research indicates that derivatives of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one exhibit anti-inflammatory activity. A study demonstrated that these derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions.

Antimicrobial Activity

The compound has also shown antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, revealing significant inhibitory effects. This suggests that it could be a candidate for developing new antimicrobial agents .

The biological activity of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is hypothesized to involve:

- Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase enzymes involved in the inflammatory process.

- Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with the synthesis of peptidoglycan in bacterial cell walls.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one on human macrophages. The results indicated a decrease in the expression of TNF-alpha and IL-6 upon treatment with the compound, supporting its role as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Testing

In another investigation, various concentrations of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one | Structure | Anti-inflammatory, Antimicrobial |

| (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-ol | Structure | Moderate anti-inflammatory |

| (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amide | Structure | Antimicrobial only |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective allylation. For example, a three-stage protocol involves reacting allyldiphenylphosphine oxide with n-butyllithium in tetrahydrofuran/hexane at -78°C under inert atmosphere, followed by quenching with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Stereochemical control is achieved by maintaining low temperatures and using chiral auxiliaries or catalysts. NMR and chiral chromatography are critical for verifying enantiomeric excess .

Q. How can the physical-chemical properties (e.g., density, boiling point) of this compound be experimentally validated?

- Methodological Answer : Density can be measured via pycnometry or gas displacement methods, while boiling point determination requires fractional distillation under reduced pressure to avoid thermal decomposition (predicted boiling point: 269.0±19.0°C). Experimental values should be cross-validated with computational predictions (e.g., QSPR models) to address discrepancies .

Q. What spectroscopic techniques are most effective for structural elucidation of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and IR spectroscopy are essential. Key NMR signals include the α,β-unsaturated ketone protons (δ 5.5–6.5 ppm) and carbonyl carbon (δ ~200 ppm). X-ray crystallography of derivatives (e.g., oxime or hydrazone) can resolve stereochemical ambiguity. Mass spectrometry (EI/ESI) confirms molecular weight (194.31 g/mol) .

Advanced Research Questions

Q. How can potential metabolic pathways and toxicity of this compound be evaluated in biological systems?

- Methodological Answer : In vitro assays (e.g., liver microsomes) identify Phase I metabolites (oxidation, epoxidation). Epoxide intermediates, formed via cytochrome P450, require toxicity screening using Ames tests or comet assays due to their reactivity with DNA/proteins . Computational tools (e.g., ADMET Predictor™) prioritize high-risk metabolites for further study.

Q. How should contradictory data on synthetic yields be resolved across literature sources?

- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) identifies critical variables. For example, yield discrepancies in allylation steps may arise from trace moisture or oxygen; reproducibility can be improved by rigorous inert atmosphere protocols and real-time monitoring (e.g., in situ FTIR) .

Q. What experimental approaches can elucidate the role of this compound in flavor chemistry (e.g., tobacco aroma)?

- Methodological Answer : Gas chromatography-olfactometry (GC-O) paired with MS identifies odor-active regions in complex matrices. Dose-response studies (e.g., threshold detection via sensory panels) quantify its contribution to flavor profiles. Isotopic labeling (¹³C/²H) tracks degradation pathways during thermal processing (e.g., pyrolysis) to validate stability under real-world conditions .

Methodological Considerations for Research Design

- Data Analysis : Use multivariate statistics (PCA, PLS) to correlate structural features with bioactivity or sensory properties .

- Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reporting experimental parameters (e.g., CAS: 54868-48-3, EINECS: 2593819) .

- Ethical Compliance : Ensure chemical safety protocols are followed during synthesis and toxicity testing, referencing institutional guidelines (e.g., EPA, EFSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.